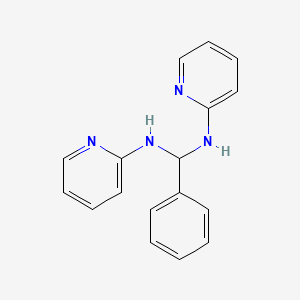

N-(Phenyl(2-pyridinylamino)methyl)-N-(2-pyridinyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(Phenyl(2-pyridinylamino)methyl)-N-(2-pyridinyl)amine, commonly known as PPM-1K, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a kinase inhibitor. PPM-1K is a member of the pyridinylaminomethylphenylamines family of compounds and is known to exhibit potent inhibitory effects on a variety of kinases.

Wissenschaftliche Forschungsanwendungen

Formation of Heterocyclic Aromatic Amines in Cooked Food

Research has identified precursors and intermediates in the formation of heterocyclic aromatic amines like PhIP, which are mutagens found in cooked food. Phenylacetaldehyde and 2-phenylethylamine, degradation products of phenylalanine, react with creatinine to form PhIP, highlighting the importance of these intermediates in the reaction mechanism to form PhIP in cooked meats (Zöchling & Murkovic, 2002).

Advancements in Polymer Solar Cells

Amine-based, alcohol-soluble fullerene derivatives, such as [6,6]-phenyl-C₆₁-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester (PCBDAN), have been applied successfully as acceptor and cathode interfacial materials in polymer solar cells, demonstrating potential applications in organic/polymer solar cells due to their high electron mobility (Lv et al., 2014).

Reductive Amination Using Cobalt Oxide Nanoparticles

An expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the selective synthesis of N-methylated and N-alkylated amines has been developed. This process highlights the use of cost-efficient and earth-abundant metal-based catalysts in the synthesis of important fine and bulk chemicals (Senthamarai et al., 2018).

G-Quadruplex Stabilization and Cytotoxic Activity

Macrocyclic pyridyl polyoxazoles with variations in the aminoalkyl side-chain have been synthesized and evaluated for their selective G-quadruplex stabilization and cytotoxic activity. These compounds show potential in evaluating in vitro and in vivo biological activities associated with G-quadruplex ligands (Blankson et al., 2013).

Chemoselective Alkene Hydrocarboxylation

Diphenylphosphino(phenyl pyridin-2-yl methylene)amine palladium(II) complexes have been identified as chemoselective initiators for alkene hydrocarboxylation, providing insights into the potential for selective organic synthesis and catalysis (Dyer, Fawcett, & Hanton, 2005).

Eigenschaften

IUPAC Name |

1-phenyl-N,N'-dipyridin-2-ylmethanediamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4/c1-2-8-14(9-3-1)17(20-15-10-4-6-12-18-15)21-16-11-5-7-13-19-16/h1-13,17H,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDQTONLUKOBNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(NC2=CC=CC=N2)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Phenyl(2-pyridinylamino)methyl)-N-(2-pyridinyl)amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2578064.png)

![{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine](/img/structure/B2578067.png)

![2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2578068.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2578069.png)

![4-(Trifluoromethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2578084.png)